3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one
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Description
3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, also known as MOT, is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Synthesis Methods and Applications
Regiospecific Synthesis : An efficient approach for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, closely related to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, has been developed. This synthesis involves an iminophosphorane-mediated annulation followed by nucleophilic addition with amines. These compounds are characterized using IR, NMR, MS, and X-ray diffraction crystallography (Wu et al., 2010).
Biological Activity : Pyrazolo[3,4-d]pyrimidine ribonucleosides, which share structural similarities with 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, have been synthesized and tested for biological activity. Among these, certain guanosine analogues showed significant activity against measles and moderate antitumor activity (Petrie et al., 1985).
Pharmacokinetics and Drug Development
Metabolism in Antineoplastic Agents : Studies on the metabolism of flumatinib, a compound structurally related to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, in chronic myelogenous leukemia patients revealed insights into the metabolic pathways of such compounds, indicating their relevance in drug development (Gong et al., 2010).
Histone Deacetylase Inhibition : A compound structurally related to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one, MGCD0103, has shown promise as a histone deacetylase inhibitor with potential anticancer properties. It selectively inhibits HDACs and has entered clinical trials (Zhou et al., 2008).
Chemical and Physical Properties
Optical and Electronic Properties : Pyrimidine derivatives, including thiopyrimidine derivatives, have been studied for their nonlinear optical (NLO) properties, indicating potential applications in optoelectronics and high-tech applications. These studies emphasize the significance of pyrimidines in both medicine and NLO fields (Hussain et al., 2020).
Crystal Structure Analysis : Research on the crystal and molecular structure of compounds similar to 3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one provides insights into the geometrical parameters and conjugation effects in such pseudoaromatic pyrimidine systems (Tashkhodzhaev et al., 2001).
properties
IUPAC Name |
3-methyl-6-(2-methylanilino)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-11-7-12(16)15(2)8-13-11/h3-8,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQTWYSQYWHROJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=O)N(C=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(o-tolylamino)pyrimidin-4(3H)-one |
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